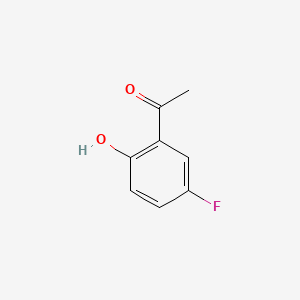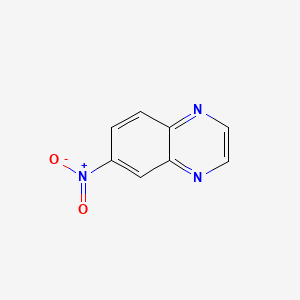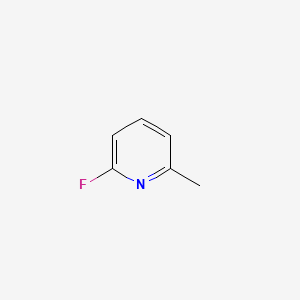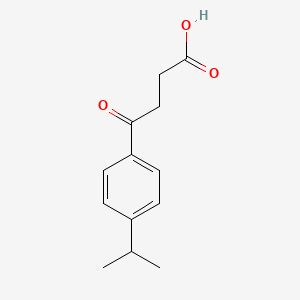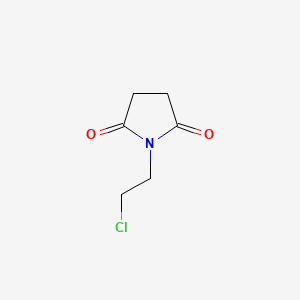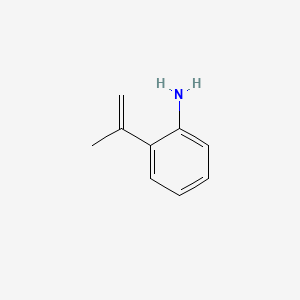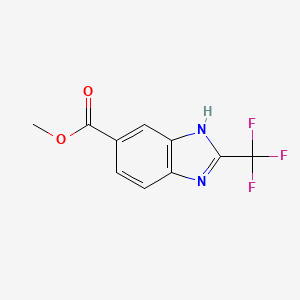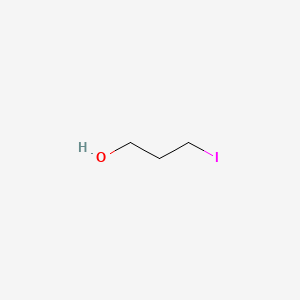
3-Iodo-1-propanol
概要
説明
3-Iodo-1-propanol: is an organic compound with the molecular formula C₃H₇IO . It is a halogenated alcohol, where an iodine atom is attached to the third carbon of a three-carbon chain that also contains a hydroxyl group. This compound is known for its reactivity due to the presence of both the hydroxyl and iodine functional groups, making it a valuable intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: 3-Iodo-1-propanol can be synthesized through various methods. One common method involves the reaction of 3-chloro-1-propanol with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by an iodine atom .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of 3-bromo-1-propanol as a starting material, which is then treated with sodium iodide in the presence of a suitable solvent. This method is preferred due to the higher reactivity of bromine compared to chlorine, leading to a more efficient substitution reaction .
化学反応の分析
Types of Reactions: 3-Iodo-1-propanol undergoes various chemical reactions, including:
Nucleophilic substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1,3-propanediol.
Oxidation: The hydroxyl group can be oxidized to form 3-iodopropanal or further to 3-iodopropanoic acid.
Reduction: The iodine atom can be reduced to form 1-propanol.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium iodide in acetone or other polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
1,3-Propanediol: from nucleophilic substitution.
3-Iodopropanal: and 3-iodopropanoic acid from oxidation.
1-Propanol: from reduction.
科学的研究の応用
3-Iodo-1-propanol has several applications in scientific research:
作用機序
The mechanism of action of 3-iodo-1-propanol involves its reactivity due to the presence of both the hydroxyl and iodine functional groups. The iodine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions enable the compound to act as an intermediate in various synthetic pathways .
類似化合物との比較
- 3-Bromo-1-propanol
- 3-Chloro-1-propanol
- 1-Iodo-3-phenylpropane
- 3-Iodopropionic acid
Comparison:
- 3-Bromo-1-propanol and 3-Chloro-1-propanol are similar in structure but differ in the halogen atom attached to the carbon chain. The reactivity of these compounds varies, with iodine being more reactive than bromine and chlorine .
- 1-Iodo-3-phenylpropane contains a phenyl group, which introduces aromaticity and affects the compound’s reactivity and applications .
- 3-Iodopropionic acid has a carboxylic acid group instead of a hydroxyl group, leading to different chemical properties and reactivity .
This compound is unique due to its specific combination of functional groups, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
3-iodopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7IO/c4-2-1-3-5/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVWOJSAGPFDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060838 | |
| Record name | 1-Propanol, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-32-7 | |
| Record name | 3-Iodo-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanol, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodopropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-IODO-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FR2742AOL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-Iodo-1-propanol utilized in the synthesis of biologically relevant molecules?
A1: this compound acts as a key reagent in the synthesis of specific stereoisomers of dibenzoquinolizinium compounds, as highlighted in the research on "Stereocontrolled synthesis of cis-dibenzoquinolizine chlorofumarates: curare-like agents of ultrashort duration." The study demonstrates its role in quaternizing dibenzoquinolizines, ultimately leading to the formation of cis-dibenzoquinolizinium propanol derivatives. These derivatives exhibit noteworthy biological activity, specifically acting as ultrashort-acting curare-like agents.
Q2: Are there any challenges associated with using this compound in synthesis, and are there alternative approaches?
A2: Yes, the selection of the alkylating reagent, such as this compound, is crucial for successful synthesis. Research on a simplified analogue of salacinol highlights that replacing this compound with other alkylating reagents in the reaction with tetrahydrothiophene (THT) can lead to the undesired formation of a cyclic compound, 2,2-dioxo-1,3,2-dioxathiane, instead of the target sulfonium sulfate. This emphasizes the importance of careful reagent choice and reaction optimization when working with this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



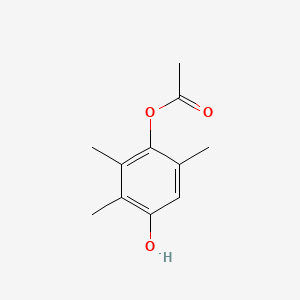
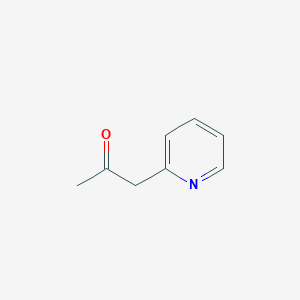


![3-Methylbenzo[1,2,4]triazine](/img/structure/B1294894.png)
